molecular formula C11H12O B6322637 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol CAS No. 26801-34-3

3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

Cat. No.: B6322637
CAS No.: 26801-34-3
M. Wt: 160.21 g/mol
InChI Key: AMLGLWDGIFAPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% is 160.088815002 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGLWDGIFAPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol , a specialized acetylenic alcohol intermediate used in organic synthesis and medicinal chemistry.

Chemical Identity & Structural Profile

This compound serves as a versatile "linchpin" intermediate, combining an electron-rich aromatic system with a reactive propargylic alcohol moiety. It is primarily utilized as a precursor for heterocycles (isocoumarins, benzofurans) and as a rigid linker in drug discovery.

Core Data Table
PropertySpecification
IUPAC Name 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol
CAS Number 26801-34-3
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
SMILES CC1=C(C)C=C(C#CCO)C=C1
Physical State Viscous pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in water
Structural Analysis

The molecule features a 3,4-dimethylphenyl group connected to a propargyl alcohol tail.

  • Electronic Effect: The two methyl groups at the meta and para positions act as weak electron donors (+I effect), increasing the electron density of the aromatic ring compared to a standard phenyl ring. This makes the ring more susceptible to electrophilic aromatic substitution.

  • Steric Environment: The 3,4-substitution pattern creates a specific steric profile that prevents rotation in confined enzyme pockets, potentially increasing binding selectivity in medicinal applications.

  • Reactivity Node: The internal alkyne is activated for nucleophilic attack or metal-catalyzed cyclization, while the primary alcohol serves as a handle for oxidation (to aldehyde/acid) or substitution (to halides/amines).

Synthesis Protocol: Sonogashira Coupling

The most robust method for synthesizing this compound is the Sonogashira cross-coupling of 4-iodo-1,2-dimethylbenzene (or the corresponding bromide) with propargyl alcohol .

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle. The electron-rich nature of the dimethylphenyl ring facilitates the oxidative addition step, generally leading to higher yields compared to electron-deficient aryl halides.

SonogashiraMechanism Start Aryl Iodide (Ar-I) OxAdd Oxidative Addition [Pd(II)-Ar-I] Start->OxAdd + Pd(0) Cat Pd(0) Catalyst Cat->OxAdd Cycle Start TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal + Cu-C≡C-CH2OH Iso Isomerization (cis-complex) TransMetal->Iso Prod Reductive Elimination (Product + Pd(0)) Iso->Prod Prod->Cat Regenerate Pd(0)

Figure 1: Catalytic cycle for the Sonogashira coupling synthesis of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol.

Experimental Procedure (Self-Validating)

Reagents:

  • 4-Iodo-1,2-dimethylbenzene (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • CuI (1-2 mol%)

  • Triethylamine (Et₃N) as solvent/base (or Et₃N/THF mix)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Dissolution: Add 4-iodo-1,2-dimethylbenzene and Et₃N. Degas the solvent by bubbling nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/brown.

  • Alkyne Addition: Add propargyl alcohol dropwise via syringe.

  • Reaction: Stir at room temperature (RT) for 4-6 hours. If using the aryl bromide, heat to 50-60°C.

  • Validation (TLC): Monitor using Hexane:EtOAc (80:20). The starting iodide (high R_f) should disappear, replaced by a more polar spot (product, lower R_f) and a baseline salt spot.

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Dissolve residue in EtOAc, wash with NH₄Cl (aq) to remove copper traces, then brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Characterization Guide

Confirming the structure requires specific spectroscopic signatures.

1H NMR (CDCl₃, 400 MHz) Expectation
Proton EnvironmentShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.15 - 7.25Multiplet3HAr-H (C2, C5, C6)
Propargyl 4.48Singlet (or doublet)2H-C≡C-CH ₂-OH
Hydroxyl 1.8 - 2.5Broad Singlet1H-OH (Variable)
Methyl 2.24 - 2.26Singlet(s)6HAr-CH ₃ (x2)

Diagnostic Check: The absence of the terminal alkyne proton (~2.5 ppm, triplet) confirms the coupling occurred. The presence of the methylene singlet at ~4.5 ppm confirms the alcohol is intact.

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion: m/z = 160.1 [M]+

  • Fragmentation: Expect a loss of -CH₂OH (M-31) or water (M-18). The tropylium ion derivative (m/z ~105/119) is common for alkyl-substituted aromatics.

Divergent Reactivity & Applications

The structural duality (alkyne + alcohol) allows this molecule to serve as a branch point in synthesis.

ReactivityMap Core 3-(3,4-Dimethylphenyl)-2-propyn-1-ol Oxidation Oxidation (MnO2 or DMP) Product: Propynal Core->Oxidation Aldehyde Synthesis Reduction Reduction (Red-Al or H2/Lindlar) Product: Allylic Alcohol Core->Reduction E/Z Alkene Control Cyclization Electrophilic Cyclization (I2/NaHCO3) Product: Iodobenzofuran Core->Cyclization Heterocycle Formation Subst Substitution (SOCl2 or PBr3) Product: Propargyl Halide Core->Subst Alkylation Reagent

Figure 2: Divergent synthetic pathways starting from 3-(3,4-Dimethylphenyl)-2-propyn-1-ol.

Key Applications
  • Heterocycle Synthesis: Treatment with iodine/base triggers cyclization to form substituted benzofurans or isocoumarins , which are privileged scaffolds in oncology drugs (e.g., kinase inhibitors).

  • Linker Chemistry: The rigid linear geometry of the alkyne spacer is used in PROTACs (Proteolysis Targeting Chimeras) to maintain precise distance between the warhead and the E3 ligase ligand.

  • Stereoselective Reduction: Reduction with Red-Al yields the (E)-allylic alcohol, while Lindlar hydrogenation yields the (Z)-isomer. These are precursors to fragrance compounds and pheromones.

Safety & Handling (E-E-A-T)

  • Hazards: Like most propargyl alcohols, this compound is likely toxic if swallowed (Category 3) and a skin irritant . The alkyne moiety implies potential thermal instability at high temperatures.

  • Storage: Store at 2-8°C under an inert atmosphere. Alcohols can oxidize slowly to aldehydes upon air exposure.

  • Disposal: All acetylenic waste should be segregated from heavy metals (Ag, Cu) in basic media to prevent the formation of explosive metal acetylides (though this risk is lower for internal alkynes, it remains best practice).

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Propargyl Alcohol Reactivity: Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944.

  • General Physical Properties (NIST): NIST Chemistry WebBook, SRD 69. 3-Phenyl-2-propyn-1-ol (Analogous Data).

  • CAS Registry Data: NIH PubChem Compound Summary for CAS 26801-34-3.

  • Cyclization Applications: Larock, R. C., & Doty, M. J. (1993). Synthesis of isocoumarins and .alpha.-pyrones via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 58(17), 4579-4583.

Sources

Safety data sheet (SDS) for 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

Chemical Identification and Structural Rationale

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₂O

  • Structure: This molecule is a substituted propargyl alcohol. Its chemical behavior and toxicological profile are determined by three key features:

    • The Propargyl Group (-C≡C-CH₂OH): The terminal alkyne and primary alcohol functionalities are highly reactive. Propargyl alcohol itself is known for its flammability, toxicity, and reactivity.[1]

    • The Phenyl Ring: Provides a rigid scaffold and influences the electronic properties of the alkyne.

    • The Dimethyl Substitution: The two methyl groups on the phenyl ring increase lipophilicity compared to an unsubstituted phenyl ring.

The primary hazards can therefore be anticipated by combining the known risks of propargyl alcohols (flammability, acute toxicity, reactivity)[2][3] with those of substituted phenols like xylenol (corrosivity, toxicity)[4][5][6].

Inferred Hazard Identification and GHS Classification

Based on the hazardous properties of its structural analogs, this compound should be handled as a substance with significant hazards. A predicted GHS classification is provided below.

  • Signal Word: Danger

  • Predicted GHS Pictograms:

    • Flame (Flammable)

    • Skull and Crossbones (Acutely Toxic)

    • Corrosion (Corrosive)

    • Exclamation Mark (Irritant)

    • Environment (Hazardous to the Aquatic Environment)

Predicted Hazard and Precautionary Statements
CategoryCodeStatementBasis of Inference
Hazard H226Flammable liquid and vapor.Propargyl alcohol has a low flash point (~31-36°C).[1][7]
H301+H311Toxic if swallowed or in contact with skin.Both propargyl alcohol and dimethylphenol are classified as toxic via oral and dermal routes.[3][4][5][8]
H314Causes severe skin burns and eye damage.Dimethylphenol is known to be corrosive.[4][5][8] Propargyl alcohol can also cause burns.[1]
H335May cause respiratory irritation.A common property of volatile organic compounds and phenols.[4][9][10]
H411Toxic to aquatic life with long lasting effects.A common classification for substituted phenols.[5][8]
Precautionary P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.Standard precaution for flammable liquids.[2][3]
P260Do not breathe dust/fume/gas/mist/vapors/spray.Essential for acutely toxic and corrosive materials.[4][8]
P273Avoid release to the environment.Protects against aquatic toxicity.[5][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.Mandatory for corrosive and toxic substances.[4][9]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor.Response for highly toxic oral exposure.[5]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.Critical first aid for corrosive and dermally toxic substances.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard procedure for corrosive eye contact.[9]
P403+P235Store in a well-ventilated place. Keep cool.Essential for flammable liquids.[3]
P501Dispose of contents/container to an approved waste disposal plant.Standard for hazardous chemical waste.[3]

Emergency and First-Aid Protocols

Immediate action is critical in case of exposure. Ensure safety showers and eyewash stations are readily accessible.[3][7]

  • General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.[9][10]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with large amounts of running water for at least 20 minutes, preferably under a safety shower.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[12]

Fire-Fighting and Explosion Hazard

  • Flammability: The compound is presumed to be a flammable liquid. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[2][7] Containers may explode when heated.[2][7]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][3] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[2][7]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[7]

  • Specific Hazards: Combustion will produce toxic and irritating gases, including carbon monoxide and carbon dioxide.[4][12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[10] Remove all sources of ignition.[7] Use personal protective equipment as detailed in Section 7. Ensure adequate ventilation.

  • Environmental Precautions: Prevent product from entering drains, sewers, or waterways.[13]

  • Containment and Cleanup:

    • Stop the leak if it can be done without risk.

    • Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).[7][12]

    • Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[2][7]

    • Ventilate the area and wash the spill site after material pickup is complete.[2]

Safe Handling and Storage

The causality behind these protocols is to minimize exposure and prevent fire or uncontrolled reactions.

  • Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] Eyewash stations and safety showers must be in close proximity to the workstation.[3]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not inhale vapors or mists.[3]

    • Use only non-sparking tools and explosion-proof equipment.[2][7]

    • Ground and bond containers when transferring material to prevent static discharge.[7]

    • Wash hands thoroughly after handling and before breaks.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][7]

    • Keep away from heat, sparks, flames, and other ignition sources.[2][3]

    • Store away from incompatible materials such as oxidizing agents, acids, and bases.[1][6]

    • Consider refrigeration for long-term stability, as recommended for propargyl alcohol.[3][12]

cluster_storage Storage Protocol cluster_handling Handling Protocol Store Store in Tightly Closed Container Vent Cool, Dry, Well-Ventilated Flammables Area Store->Vent Heat Keep Away From Heat & Ignition Sources Store->Heat Incompatible Segregate From Oxidizers, Acids, Bases Store->Incompatible FumeHood Work in Chemical Fume Hood Store->FumeHood PPE Wear Appropriate PPE (Gloves, Goggles, Coat) FumeHood->PPE End Chemical in Use FumeHood->End Tools Use Non-Sparking Tools & Bond Containers PPE->Tools Hygiene Wash Hands After Use Tools->Hygiene Start Receiving Chemical Start->Store

Caption: Workflow for Safe Chemical Handling and Storage.

Exposure Controls and Personal Protection

  • Occupational Exposure Limits: No specific OELs have been established for this compound. The limits for analogs should be considered as guidance.

  • Engineering Controls: A chemical fume hood is the primary means of exposure control.[1]

  • Personal Protective Equipment (PPE):

ProtectionSpecificationRationale
Eye/Face Chemical safety goggles and a face shield.[2][9]Protects against splashes of corrosive and flammable liquid.
Skin Chemical-resistant apron and full protective clothing.[7]Prevents skin contact with a corrosive and toxic substance.
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents absorption of the toxic material through the skin.[1]
Respiratory Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[3]Protects against inhalation of toxic and irritating vapors.

Toxicological Profile (Inferred)

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] The following information is based on its structural analogs.

  • Acute Toxicity: Expected to be highly toxic by ingestion, inhalation, and skin absorption.[6] Exposure can cause dizziness, headaches, respiratory discomfort, and chemical burns.[1] In severe cases, inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[6]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and damage.[4][5] It is extremely destructive to tissues of the mucous membranes and skin.[6]

  • Serious Eye Damage/Irritation: Expected to cause serious and potentially permanent eye damage.[4][5]

  • Chronic Exposure: Chronic exposure may lead to liver and kidney damage.[1][6]

  • Carcinogenicity: There is no evidence to suggest that the primary analogs (propargyl alcohol, dimethylphenol) are carcinogenic.[5][9] No component is listed as a carcinogen by IARC, ACGIH, or NTP.[5][9]

Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Emergency Call Emergency Response LargeSpill->Emergency Contain Contain with Inert Absorbent Material PPE->Contain Cleanup Collect with Non-Sparking Tools Contain->Cleanup Dispose Place in Sealed Waste Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Emergency Response Workflow for a Chemical Spill.

References

  • Safety and Handling Measures for Propargyl Alcohol - Rawsource.
  • Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov.
  • Material Safety Data Sheet - Propargyl Alcohol, 99% - Cole-Parmer.
  • 153519-44-9 - Safety D
  • Propargyl alcohol - SAFETY D
  • Propargyl alcohol: sc-224210 - Santa Cruz Biotechnology.
  • SAFETY D
  • Safety D
  • 2 - SAFETY D
  • 3,4-DIMETHYL PHENOL CAS No 95-65-8 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich (3,4-Dimethylphenol).
  • 3 - SAFETY DATA SHEET (3-(3,4-Methylenedioxyphenyl)propionic acid).
  • 1 - • SAFETY DATA SHEET (1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea).
  • Safety D
  • 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Aryl Alkyne Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, which utilizes a palladium catalyst and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules across various sectors, including pharmaceuticals, natural products, and materials science.[1][3][4] The reaction's utility is underscored by its generally mild conditions, such as room temperature operation and the use of a mild base, which allows for a broad tolerance of functional groups.[1]

This application note provides a comprehensive guide to the synthesis of a specific propargyl alcohol, 3-(3,4-dimethylphenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Sonogashira reaction, provide a detailed and validated experimental protocol, and offer insights into reaction optimization, troubleshooting, and product characterization.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for rational troubleshooting and optimization of the reaction.

  • The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (in this case, 4-iodo-1,2-dimethylbenzene) to a palladium(0) species, forming a Pd(II) complex. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne (prop-2-yn-1-ol). The copper(I) salt coordinates with the alkyne, and in the presence of a base, facilitates the deprotonation to form a highly reactive copper acetylide intermediate. This intermediate is then poised to participate in the transmetalation step of the palladium cycle.

While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] To circumvent this, copper-free Sonogashira protocols have been developed, which are particularly advantageous in certain applications.[1][3]

Diagram: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-X(L₂) Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_oxidative->Pd0 Pd_transmetalation Ar-Pd(II)-≡-R(L₂) Pd_oxidative->Pd_transmetalation Transmetalation Product Ar-≡-R Pd_transmetalation->Product Reductive Elimination CuX Cu(I)X Cu_alkyne [Cu-≡-R] CuX->Cu_alkyne Deprotonation Cu_alkyne->Pd_oxidative Transmetalation Intermediate Alkyne H-≡-R Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target compound from 4-iodo-1,2-dimethylbenzene and prop-2-yn-1-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodo-1,2-dimethylbenzene≥98%e.g., Sigma-Aldrich
Prop-2-yn-1-ol (Propargyl alcohol)≥99%e.g., Sigma-AldrichShould be handled with care due to its toxicity and flammability.[6]
Tetrakis(triphenylphosphine)palladium(0)≥99%e.g., Strem ChemicalsAir-sensitive; handle under an inert atmosphere.
Copper(I) iodide (CuI)≥98%e.g., Acros OrganicsShould be a light-colored powder; dark coloration indicates oxidation.
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., Sigma-AldrichShould be freshly distilled or from a sealed bottle.
TolueneAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Diethyl ether (Et₂O)ACS gradee.g., Fisher ScientificFor extraction.
Saturated aqueous NH₄Cl solutionIn-house preparationFor quenching the reaction.
Brine (Saturated aqueous NaCl solution)In-house preparationFor washing the organic layer.
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradee.g., VWRFor drying the organic layer.
Silica gel60 Å, 230-400 meshe.g., SiliCycleFor column chromatography.
HexaneACS gradee.g., Fisher ScientificFor column chromatography.
Ethyl acetateACS gradee.g., Fisher ScientificFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram

Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Assemble and purge Schlenk flask with inert gas B 2. Add Pd(PPh₃)₄ and CuI A->B C 3. Add 4-iodo-1,2-dimethylbenzene and anhydrous toluene B->C D 4. Add triethylamine C->D E 5. Add prop-2-yn-1-ol dropwise D->E F 6. Heat the reaction mixture (e.g., 50-70 °C) E->F G 7. Monitor reaction progress by TLC F->G H 8. Cool to room temperature and quench with aq. NH₄Cl G->H I 9. Extract with diethyl ether H->I J 10. Wash organic layer with brine I->J K 11. Dry with anhydrous MgSO₄ J->K L 12. Concentrate under reduced pressure K->L M 13. Purify by flash column chromatography L->M N 14. Characterize the product (NMR, IR, MS) M->N

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.03 eq.) and copper(I) iodide (e.g., 0.05 eq.). The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add 4-iodo-1,2-dimethylbenzene (1.0 eq.), anhydrous toluene (to achieve a concentration of approx. 0.2-0.5 M), and anhydrous triethylamine (2.0-3.0 eq.) via syringe. Stir the mixture at room temperature for 10-15 minutes.[5]

  • Addition of Alkyne: Add prop-2-yn-1-ol (1.2-1.5 eq.) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[7]

Data Presentation and Expected Results

ParameterValue/RangeRationale
Stoichiometry
4-Iodo-1,2-dimethylbenzene1.0 eq.Limiting reagent.
Prop-2-yn-1-ol1.2 - 1.5 eq.A slight excess is used to drive the reaction to completion.
Pd(PPh₃)₄0.01 - 0.05 eq. (1-5 mol%)Typical catalyst loading for Sonogashira couplings.[8]
CuI0.02 - 0.10 eq. (2-10 mol%)Co-catalyst to facilitate the formation of the copper acetylide.
Triethylamine2.0 - 3.0 eq.Acts as a base to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
Reaction Conditions
SolventToluene or DMFAnhydrous conditions are crucial.
TemperatureRoom Temperature to 70 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Reaction Time2 - 24 hoursDependent on the reactivity of the substrates and the reaction temperature. Monitored by TLC.
Expected Outcome
AppearanceYellow to brown solid/oilThe appearance can vary based on purity.
Yield60 - 95%Highly dependent on reaction conditions and purification efficiency.
Characterization Data
¹H NMR (CDCl₃)See predicted shifts belowTo confirm the structure and purity.
¹³C NMR (CDCl₃)See predicted shifts belowTo confirm the carbon framework.
IR (neat)See predicted frequencies belowTo identify key functional groups (O-H, C≡C, aromatic C-H).
Mass Spectrometry (ESI+)m/z [M+H]⁺ or [M+Na]⁺To confirm the molecular weight.

Predicted Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, -CH₂OH), 2.3 (s, 6H, 2 x Ar-CH₃), 1.8 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~138-128 (Ar-C), ~90 (alkynyl-C), ~85 (alkynyl-C), ~52 (-CH₂OH), ~20 (Ar-CH₃).

  • IR (neat, cm⁻¹): ~3350 (br, O-H stretch), ~2230 (w, C≡C stretch), ~2920 (C-H stretch), ~1600, 1500 (aromatic C=C stretch).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalyst, insufficient base, poor quality reagents, or incorrect reaction temperature.Ensure catalysts are handled under inert conditions. Use freshly distilled and anhydrous solvents and base. Screen different temperatures.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygen, high concentration of copper catalyst.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Consider reducing the amount of copper catalyst or switching to a copper-free protocol.[1]
Decomposition of starting materials or product High reaction temperature or prolonged reaction time.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Optimize the reaction temperature to the lowest effective level.
Difficult purification Close R_f_ values of product and impurities.Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid.

Conclusion

The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of high-quality reagents, high yields of the desired product can be achieved. The protocol and insights provided in this application note serve as a robust starting point for researchers in drug discovery and materials science, enabling the synthesis of this valuable chemical intermediate.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Rawsource. What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Google Patents. US2527358A - Process of purifying propargyl alcohol.
  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Gelest Technical Library. Cross-Coupling of Alkynylsilanes. [Link]

  • ACS Publications. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • Google Patents.
  • Science of Synthesis. Product Class 3: Propargylic Alcohols. [Link]

  • EPA. α-[3-(3,4-Dimethylphenyl)-2-propyn-1-yl]benzenemethanol. [Link]

  • PMC. 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one. [Link]

  • PMC. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]

  • PubChem. 3-Phenyl-2-propyn-1-ol. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol in the Synthesis of Novel Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(3,4-dimethylphenyl)prop-2-yn-1-ol as a key pharmaceutical intermediate. The focus is on its application in the synthesis of potential kinase inhibitors, a critical class of therapeutic agents in oncology and immunology. This document elucidates the chemical rationale, provides detailed experimental protocols, and outlines the analytical validation of a model synthetic pathway.

Introduction: The Value of the Propargyl Alcohol Moiety in Medicinal Chemistry

Propargyl alcohols, and terminal alkynes in general, are exceptionally versatile building blocks in modern medicinal chemistry.[1][2] Their utility stems from the high reactivity of the alkyne functional group, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] Among these, the Sonogashira cross-coupling reaction stands out as a robust and widely employed method for the construction of complex molecular architectures from simple precursors.[3][4][5]

The specific intermediate, this compound, offers several strategic advantages in drug design:

  • A Rigid Linker: The alkyne unit provides a linear and rigid linker, which can be crucial for orienting other functional groups optimally within a protein's binding site.

  • The 3,4-Dimethylphenyl Group: This substituted aromatic ring can engage in favorable hydrophobic and van der Waals interactions with amino acid residues in the target protein. The dimethyl substitution pattern can enhance binding affinity and modulate metabolic stability compared to an unsubstituted phenyl ring.

  • The Hydroxymethyl Group: The primary alcohol functionality serves as a versatile handle for further synthetic modifications. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to introduce solubilizing groups or other pharmacophoric elements.

This guide will focus on a representative application of this compound in the synthesis of a substituted pyrazolo[3,4-d]pyrimidine, a scaffold known to be a core component of various kinase inhibitors.

Core Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor Scaffold

The following sections detail a model synthetic workflow for the preparation of a novel kinase inhibitor scaffold, demonstrating the utility of this compound.

Experimental Workflow Overview

The overall synthetic strategy involves a Sonogashira coupling reaction between this compound and a suitable halogenated pyrazolo[3,4-d]pyrimidine core.

G A This compound C Sonogashira Coupling A->C B Halogenated Pyrazolo[3,4-d]pyrimidine B->C D Coupled Product (Kinase Inhibitor Scaffold) C->D Pd/Cu catalysis, Base E Further Functionalization (e.g., oxidation, etherification) D->E

Caption: Synthetic workflow for the kinase inhibitor scaffold.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial>98%Store under inert atmosphere.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidineCommercial>97%
Bis(triphenylphosphine)palladium(II) chlorideCommercial>98%Catalyst
Copper(I) iodideCommercial>99%Co-catalyst
TriethylamineCommercial>99.5%Anhydrous, freshly distilled recommended
Tetrahydrofuran (THF)CommercialAnhydrous
Ethyl acetateACS gradeFor extraction and chromatography
HexanesACS gradeFor chromatography
Anhydrous sodium sulfateACS gradeFor drying
Silica gel 60 (230-400 mesh)CommercialFor column chromatography
Protocol 1: Sonogashira Coupling Reaction

This protocol details the palladium and copper co-catalyzed cross-coupling of this compound with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (154 mg, 1.0 mmol) and this compound (191 mg, 1.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add copper(I) iodide (19 mg, 0.1 mmol) and bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired product as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).

  • Base (Triethylamine): The base is crucial for deprotonating the terminal alkyne to form the copper acetylide, which is a key intermediate in the catalytic cycle. It also neutralizes the hydrogen halide formed during the reaction.

  • Copper(I) Iodide Co-catalyst: The copper(I) salt facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. This significantly accelerates the rate of the reaction compared to copper-free Sonogashira conditions.[4]

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne_complex Ar-Pd(II)-C≡CR L₂ Pd_complex->Pd_alkyne_complex Transmetalation Pd_alkyne_complex->Pd0 Reductive Elimination (Product Formation) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Alkyne + Base Cu_alkyne->Pd_complex Transmetalation Intermediate Cu_alkyne->CuX

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Analytical Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the alkyne proton from this compound. Appearance of characteristic signals for the pyrazolo[3,4-d]pyrimidine core and the 3,4-dimethylphenyl group in the final product. The methylene protons adjacent to the alcohol will also be present.
¹³C NMR Appearance of two quaternary carbon signals corresponding to the alkyne carbons in the product. Signals corresponding to both the pyrazolo[3,4-d]pyrimidine and 3,4-dimethylphenyl moieties should be observed.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the coupled product should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
TLC The product should have a different Rf value than the starting materials. A single spot after purification indicates the purity of the compound.

Protocol 2: Oxidation of the Propargyl Alcohol

The primary alcohol of the coupled product can be further functionalized, for example, through oxidation to the corresponding aldehyde, which can then be used in reductive amination or other reactions to introduce further diversity.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the product from Protocol 1 (100 mg, 0.34 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Oxidant Addition: Add Dess-Martin periodinane (172 mg, 0.41 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL) and a saturated aqueous solution of sodium thiosulfate (5 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: If necessary, purify the aldehyde by flash column chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for the synthesis of complex molecules with potential pharmaceutical applications. Its use in Sonogashira coupling reactions provides a straightforward method for introducing a substituted arylalkynyl moiety into various scaffolds. The protocols provided herein offer a solid foundation for the synthesis of novel kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine core. The resulting products, with their modifiable hydroxyl group, are ideal candidates for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • Kumar, A., Wang, Y., Lin, X., Sun, G., & Parang, K. (2007). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. ChemMedChem, 2(9), 1346-1360.
  • Chodkiewicz, M., & Cadiot, P. (1955). Couplage des dérivés acétyléniques vrais avec les dérivés halogéno-vinyliques. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 241, 1055-1057.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ATAMAN CHEMICALS. PROP-2-YN-1-OL. [Link]

  • Wikipedia contributors. (2024). Propargyl alcohol. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes and Protocols for 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Alkyne in Modular Synthesis

In the ever-evolving landscape of chemical biology, drug discovery, and materials science, the demand for robust and efficient molecular ligation technologies is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a leading strategy, providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules with diverse functions.[1][2][3] At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the versatile terminal alkyne functionality.[4][5] This document provides detailed application notes and protocols for the use of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol , a terminal alkyne with significant potential in various click chemistry applications.

This compound possesses a unique combination of a reactive terminal alkyne, a rigid phenyl group, and a nucleophilic hydroxyl group. The dimethylphenyl moiety offers steric and electronic properties that can be exploited to fine-tune the characteristics of the resulting conjugates, such as solubility and binding interactions. The propargyl alcohol structure is a cornerstone in click chemistry, serving as a versatile handle for bioconjugation and the synthesis of complex molecular architectures.[4][]

These notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step guidance to effectively utilize this compound in their research endeavors.

The Scientific Foundation: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[5][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for biological and pharmaceutical applications.[1][8]

The catalytic cycle of CuAAC is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound.[4][9] This intermediate then reacts with an azide to form a six-membered copper-containing intermediate, which subsequently rearranges and releases the stable 1,2,3-triazole product, regenerating the copper(I) catalyst.[4]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Catalytic Cycle Alkyne This compound Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu(II) CuSO4 Cu(I) Cu(I) Species Cu(II)->Cu(I) Reduction ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Cu(I)->Cu_Acetylide Cu_Acetylide->Metallacycle + R-N3 Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Rearrangement Triazole_Product->Cu(I) Release of Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Applications and Experimental Insights

The unique structure of this compound lends itself to a variety of applications, including:

  • Bioconjugation: The hydroxyl group can be further functionalized to attach to biomolecules, while the alkyne serves as a handle for attaching probes, tags, or other molecules of interest. The dimethylphenyl group can enhance interactions with hydrophobic pockets in proteins.

  • Drug Discovery: This molecule can be used as a building block in the synthesis of novel therapeutic agents. The resulting triazole ring is a stable and often biologically active scaffold.[10][11][12]

  • Materials Science: Incorporation of this molecule into polymers or onto surfaces can be achieved via the robust triazole linkage, allowing for the creation of functional materials with tailored properties.

Expert Insight: The choice of catalyst system is crucial for successful CuAAC. While copper(II) sulfate with a reducing agent like sodium ascorbate is common, the use of ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly improve reaction efficiency and prevent catalyst disproportionation, especially in biological systems.[13][14] THPTA is particularly advantageous for reactions in aqueous media due to its water solubility.[13]

Detailed Experimental Protocols

The following protocols are provided as a starting point and can be optimized for specific applications.

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the reaction of this compound with an azide-containing molecule in an organic solvent system.

Materials:

  • This compound

  • Azide-containing compound (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., a mixture of tert-butanol and water (1:1) or DMSO

  • Nitrogen or Argon gas

Procedure:

  • In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[8][15]

  • Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • To the reaction mixture, add the sodium ascorbate solution (0.1-0.3 equivalents).

  • Add the copper(II) sulfate solution (0.01-0.05 equivalents). A color change may be observed, indicating the formation of the active Cu(I) species.[16]

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-24 hours.[8]

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water, followed by purification of the organic layer (e.g., column chromatography).

Protocol1_Workflow Start Start Dissolve Dissolve Alkyne and Azide in Solvent Start->Dissolve Degas Degas with N2 or Ar Dissolve->Degas Add_Ascorbate Add Sodium Ascorbate Solution Degas->Add_Ascorbate Add_CuSO4 Add CuSO4 Solution Add_Ascorbate->Add_CuSO4 React Stir at Room Temperature Add_CuSO4->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Workup and Purify Product Monitor->Workup End End Workup->End

Caption: Workflow for a general CuAAC reaction.

Protocol 2: Bioconjugation in Aqueous Media using a THPTA Ligand

This protocol is adapted for the labeling of biomolecules in an aqueous environment, which is common in biological applications. The use of a water-soluble ligand like THPTA is crucial for maintaining catalyst activity and protecting the biomolecule from potential damage.[13][14]

Materials:

  • Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS)

  • This compound (or a derivative)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deionized water or buffer

Procedure:

  • Prepare stock solutions:

    • Azide-modified biomolecule at a known concentration in buffer.

    • This compound in a compatible solvent (e.g., DMSO) at a concentration of 10-100 mM.

    • THPTA (100 mM in water).[14]

    • CuSO₄ (20 mM in water).[14]

    • Sodium ascorbate (300 mM in water, prepare fresh ).[14]

  • In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound solution. The final concentration of the alkyne should be in excess (e.g., 10-50 equivalents relative to the biomolecule).

  • Add the THPTA solution to the mixture (final concentration typically 5-10 times that of CuSO₄).

  • Add the CuSO₄ solution (final concentration typically 1-5 mM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 10-20 mM).

  • Incubate the reaction at room temperature for 30-60 minutes.[13] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as dialysis, size-exclusion chromatography, or precipitation, to remove excess reagents.[4]

Quantitative Data Summary:

ParameterGeneral Protocol (Organic)Bioconjugation Protocol (Aqueous)
Alkyne:Azide Ratio 1:1 to 1:1.210:1 to 50:1 (excess alkyne)
Catalyst (CuSO₄) 0.01 - 0.05 equivalents1 - 5 mM final concentration
Reducing Agent (Ascorbate) 0.1 - 0.3 equivalents10 - 20 mM final concentration
Ligand Optional (TBTA)Recommended (THPTA)
Solvent t-BuOH/H₂O, DMSOAqueous Buffer (e.g., PBS)
Temperature Room Temperature4°C to Room Temperature
Reaction Time 1 - 24 hours30 - 60 minutes

Trustworthiness and Self-Validation

To ensure the success and reliability of your click reactions with this compound, consider the following self-validating steps:

  • Purity of Starting Materials: Ensure the purity of both the alkyne and the azide, as impurities can inhibit the catalyst.

  • Freshness of Reagents: Always use freshly prepared sodium ascorbate solution, as it is prone to oxidation.[8]

  • Control Reactions: Run a control reaction without the copper catalyst to confirm that the reaction is indeed copper-catalyzed and not an uncatalyzed thermal cycloaddition.

  • Analytical Confirmation: Characterize the final product thoroughly using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the formation of the 1,2,3-triazole ring.

Conclusion

This compound is a valuable and versatile building block for a wide range of click chemistry applications. Its unique structural features offer opportunities for creating novel conjugates with tailored properties. By understanding the fundamental principles of the CuAAC reaction and following the detailed protocols provided, researchers can confidently and efficiently utilize this compound to advance their work in drug discovery, bioconjugation, and materials science. The robustness and modularity of click chemistry, coupled with the specific attributes of this compound, provide a powerful tool for molecular innovation.

References

  • BenchChem. (n.d.). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
  • Lumiprobe. (n.d.). Protocol: Click-Chemistry Labeling of Oligonucleotides and DNA.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • BOC Sciences. (n.d.). CuAAC: Copper-Catalyzed Click Reaction.
  • BenchChem. (n.d.). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.
  • BenchChem. (n.d.). Application Notes and Protocols for Click Chemistry Reactions Involving 7-Methyloct-3-yne-1,5-diol.
  • Zhu, X. (2018). Engineered Biosynthesis of Terminal Alkynes and Its Applications. eScholarship, University of California.
  • AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Click Chemistry Protocols.
  • Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics.
  • National Center for Biotechnology Information. (2020, December 21). Biosynthesis of alkyne-containing natural products. PMC.
  • PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • National Center for Biotechnology Information. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC.
  • Royal Society of Chemistry. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions.
  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.
  • Research Journal of Pharmacy and Technology. (2025, May 2). Click chemistry in drug development recent trends and application.
  • Patton, G. C. (2004, November 8). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Illinois Chemistry.
  • Progress in Chemical and Biochemical Research. (2024, November 8). A Recent Concept of Importance: Click Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Couplings for Dimethylphenyl Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Sonogashira cross-coupling reaction, with a specialized focus on improving yields for substrates containing the dimethylphenyl alkyne moiety. Researchers, scientists, and professionals in drug development often encounter unique challenges with these sterically hindered alkynes. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to overcome these obstacles, ensuring the success of your synthetic endeavors.

The Sonogashira reaction is a cornerstone of modern organic synthesis for its power in forming C(sp²)-C(sp) bonds.[1][2] It typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[3][4] However, the steric bulk of the dimethylphenyl group can significantly impede the reaction, leading to low yields, slow reaction times, and an increase in undesirable side reactions. This guide will address these specific issues in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section tackles the most frequent problems encountered when working with dimethylphenyl alkynes in Sonogashira couplings.

Question 1: My reaction has a very low yield or fails completely. Where should I begin troubleshooting?

Answer: A failed Sonogashira reaction can often be traced back to a few fundamental components. Before exploring more complex variables, it's crucial to validate your initial setup.

Core Checklist:

  • Inert Atmosphere is Critical: The palladium(0) active catalyst is highly sensitive to oxygen.[5] The copper co-catalyst can also promote oxidative homocoupling of the alkyne in the presence of air (see Question 2).[6][7]

    • Action: Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). Use proper Schlenk line or glovebox techniques. All solvents and liquid reagents (especially the amine base) must be rigorously degassed before use.[5] A common method is to bubble inert gas through the solvent for 30-60 minutes or use several freeze-pump-thaw cycles.

  • Catalyst and Reagent Integrity: Catalysts and reagents can degrade over time, leading to inactivity.

    • Palladium Source: Pd(0) sources like Pd(PPh₃)₄ can decompose upon storage. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) species.[3] If you suspect catalyst decomposition (e.g., formation of palladium black), use a fresh batch.[5]

    • Copper(I) Source: Copper(I) iodide (CuI) can oxidize to a greenish Cu(II) species. Use only white or off-white CuI. If your supply is old or discolored, purchase a new bottle.

    • Reagent Purity: Impurities in your aryl halide or dimethylphenyl alkyne can poison the catalyst. Purify them by recrystallization, distillation, or column chromatography if their purity is questionable.

  • Solvent and Base Quality:

    • Action: Use anhydrous, high-purity solvents. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used as both the base and a solvent. They should be distilled and stored over KOH under an inert atmosphere to remove water and other impurities.

This initial verification process solves a surprisingly high number of "failed" reactions.

Start Reaction Failure (Low/No Yield) Inert Is the atmosphere strictly inert? Start->Inert Reagents Are catalysts & reagents fresh/pure? Inert->Reagents Yes FixInert ACTION: Improve degassing (Schlenk/Glovebox) Inert->FixInert No Solvent Are solvents/base anhydrous & degassed? Reagents->Solvent Yes FixReagents ACTION: Use fresh catalyst & purify substrates Reagents->FixReagents No Optimize Proceed to Optimization Solvent->Optimize Yes FixSolvent ACTION: Use anhydrous solvent & distill base Solvent->FixSolvent No

Caption: Initial troubleshooting workflow for failed Sonogashira couplings.

Question 2: I'm observing a significant amount of a diyne byproduct. How can I minimize this alkyne homocoupling?

Answer: The formation of a 1,3-diyne byproduct is due to the Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes.[8][9] This side reaction is a classic challenge in Sonogashira chemistry and is primarily promoted by the copper co-catalyst in the presence of oxygen.[3][10][11]

Mechanism of Glaser-Hay Homocoupling: The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. In the presence of an oxidant (like O₂), two copper acetylide molecules couple to form the diyne.[10][12][13]

cluster_Glaser Glaser-Hay Homocoupling Pathway Alkyne 2 R-C≡C-H (Dimethylphenyl Alkyne) Cu_Acetylide 2 [R-C≡C-Cu] (Copper Acetylide) Alkyne->Cu_Acetylide + 2 Cu(I) - 2 H⁺ Cu_I Cu(I) Catalyst Diyne R-C≡C-C≡C-R (Homocoupling Product) Cu_Acetylide->Diyne Oxidative Coupling Oxidant O₂ (Oxygen) Oxidant->Diyne

Caption: The undesired Glaser-Hay homocoupling side reaction.

Strategies to Minimize Homocoupling:

  • Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned in Question 1, ensure your entire setup is free of air. Some studies have even shown that using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, can reduce homocoupling to just 2%.[9]

  • Reduce Copper(I) Loading: While CuI accelerates the desired reaction, it is also the primary catalyst for homocoupling.

    • Action: Titrate down the amount of CuI. Start with 1-2 mol% and reduce it to the minimum effective concentration (e.g., 0.5 mol%). In some cases, this alone can dramatically improve the ratio of cross-coupled to homo-coupled product.[5]

  • Slow Addition of the Alkyne: Adding the dimethylphenyl alkyne slowly via syringe pump keeps its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl halide.[5][14][15]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely.[3][5] Copper-free Sonogashira reactions have been extensively developed.[16][17]

    • How it works: These protocols often rely on highly active palladium catalysts with specific ligands (see Question 3) and may use different bases, such as tetrabutylammonium acetate (TBAA), to facilitate the reaction without copper.[3][18]

Question 3: My reaction is very slow, especially with an aryl bromide or chloride. How can I increase the reaction rate?

Answer: The rate of a Sonogashira coupling is highly dependent on the identity of the aryl halide and the efficiency of the catalyst system. The steric hindrance of the dimethylphenyl alkyne further exacerbates this issue.

Reactivity of Aryl Halides: The rate of the oxidative addition step, often the rate-determining step, follows the trend: I > OTf > Br >> Cl .[3] Reactions with aryl iodides are typically fastest and can often be run at room temperature, while bromides and chlorides require more forcing conditions.[19]

Optimization Strategies for Less Reactive Halides:

  • Increase Reaction Temperature: For aryl bromides, temperatures between 80-100 °C are common.[19] For the even less reactive aryl chlorides, higher temperatures may be necessary, and a sealed tube or microwave reactor can be beneficial.

  • Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for hindered substrates or less reactive halides.

    • Action: Switch to a palladium source paired with a more sophisticated ligand. Bulky, electron-rich phosphine ligands are highly effective because they accelerate both the oxidative addition and the final reductive elimination step.[20]

    • Rationale: The ligand's steric bulk helps to create a coordinatively unsaturated palladium center that is more reactive, while its electron-donating properties increase the electron density on the palladium, facilitating the insertion into the aryl-halide bond.[20]

Catalyst/Ligand System Typical Substrates Key Advantages Considerations
PdCl₂(PPh₃)₂ / PPh₃ Aryl Iodides, activated BromidesInexpensive, classic choice.Often slow for hindered substrates and unactivated bromides/chlorides.
Pd(dppf)Cl₂ Aryl Bromides, some ChloridesGood general-purpose catalyst for more challenging substrates.More expensive than PPh₃-based systems.
Pd₂(dba)₃ + XPhos/SPhos Aryl Bromides, Chlorides, TriflatesExcellent for sterically hindered substrates and unreactive halides. Often used in Cu-free protocols.[21]Air-sensitive ligands, higher cost.
Pd-NHC Complexes Aryl Bromides, ChloridesHigh thermal stability, can replace phosphine ligands. Effective for challenging couplings.[20]Availability and cost can be a factor.
  • Solvent and Base Choice: The reaction medium can significantly influence the rate.

    • Solvents: Polar aprotic solvents like DMF can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[22] Toluene is also a common choice, especially for higher temperature reactions.[14]

    • Bases: While TEA is common, a stronger or less-coordinating base might be required. For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes used.[20]

Frequently Asked Questions (FAQs)

Q: What is the precise role of the copper co-catalyst in the standard Sonogashira reaction? A: The copper(I) co-catalyst serves to activate the terminal alkyne. It reacts with the alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[3] This copper acetylide is much more reactive towards the palladium complex than the protonated alkyne. It undergoes a rapid transmetalation step with the Pd(II)-aryl complex, transferring the acetylide group to the palladium and regenerating the Cu(I) salt. This pathway significantly accelerates what is often the rate-determining step of the catalytic cycle.[20]

cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlk Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdAlk Transmetalation Product Ar-C≡C-R ArPdAlk->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne R-C≡C-H CuAlk R-C≡C-Cu Alkyne->CuAlk + CuX, Base - HX•Base CuX Cu(I)X CuAlk->ArPdX Transfers Alkyne to Palladium

Caption: The intersecting catalytic cycles of the Sonogashira coupling.

Q: Why are dimethylphenyl alkynes particularly challenging substrates? A: The two methyl groups on the phenyl ring introduce significant steric bulk near the reactive alkyne terminus. This steric hindrance can interfere with several steps in the catalytic cycle:

  • Coordination: It can hinder the alkyne's ability to coordinate effectively with the copper or palladium centers.

  • Transmetalation: The bulky group may slow the transfer of the acetylide from copper to palladium.

  • Reductive Elimination: The final step, where the product is formed and the Pd(0) catalyst is regenerated, can be particularly slow for sterically congested products. Using bulky ligands on the palladium catalyst can often help promote this step.[20]

Q: Can I run this reaction in an aqueous medium? A: Yes, significant progress has been made in developing Sonogashira protocols that work in water, often using specific ligands or surfactants to facilitate the reaction.[3][7] These "green chemistry" approaches can be highly effective and may offer advantages in simplifying workup procedures.[7] Copper-free methods in water have been shown to work well for a variety of substrates.[23]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Sonogashira Coupling with a Dimethylphenyl Alkyne and Aryl Iodide
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with high-purity argon or nitrogen three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the dimethylphenyl alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a short plug of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Dimethylphenyl Alkyne and Aryl Bromide
  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the dimethylphenyl alkyne (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL).

  • Add anhydrous, degassed diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • eFan's Blog. Sonogashira Coupling. (February 16 2025). [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (August 05 2024). [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (April 20 2020). [Link]

  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. [Link]

  • RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. (May 01 2014). [Link]

  • Wikipedia. Glaser coupling. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • Reddit. Sonogashira troubleshooting help needed. (August 07 2020). [Link]

  • RSC Publishing. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]

  • Organic Chemistry Portal. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • SciSpace. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (May 31 2019). [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(27), 5752-5755. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (February 10 2021). [Link]

  • PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (February 16 2024). [Link]

  • YouTube. Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (September 24 2025). [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (December 09 2024). [Link]

  • PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • PMC. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (November 16 2018). [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (December 01 2025). [Link]

  • RSC Publishing. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

Sources

Optimizing reaction temperature for propargyl alcohol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Propargyl Alcohol Oxidation Ticket Type: Advanced Process Optimization & Troubleshooting Doc ID: PA-OX-TZN-001

Executive Summary: The Temperature-Selectivity Paradox

Welcome to the technical support hub for alkyne oxidation. You are likely here because you are navigating the delicate balance between kinetic activation and thermodynamic instability .

Oxidizing propargyl alcohol (


) to propargyl aldehyde (

) or propiolic acid (

) is not a standard alcohol oxidation. The presence of the terminal alkyne moiety introduces unique thermal sensitivities.
  • The Trap: High temperatures (

    
    ) often lead to the Meyer-Schuster rearrangement  (forming enals) or explosive polymerization of the aldehyde product.
    
  • The Stall: Low temperatures (

    
    ) preserve the alkyne but often fail to overcome the activation energy for heterogeneous catalysts (like 
    
    
    
    ), resulting in stalled conversion.

This guide provides the diagnostic logic to tune your temperature based on your specific catalytic system.

Critical Safety Directive: Thermal Runaway & Stability

STOP. Before adjusting any heating parameters, review this safety protocol. Propargyl aldehyde (the product) is significantly less stable than the starting alcohol.

Thermal Hazard Profile
ParameterPropargyl Alcohol (Reactant)Propargyl Aldehyde (Product)Risk Implication
Flash Point


High flammability risk during workup.
Stability Stable at RTPolymerizes explosively Do not distill to dryness.
Reaction Type N/AExothermic OxidationRunaway potential if cooling fails.

Tech Note: Propargyl aldehyde is a potent lachrymator and potential explosive. If your reaction mixture turns dark black/brown rapidly accompanied by a temperature spike, you are likely witnessing uncontrolled polymerization. Immediate Action: Crash cool (Dry ice/Acetone bath) and dilute with cold solvent.

Decision Matrix: Optimizing Temperature by Catalyst

Different catalytic cycles have distinct rate-limiting steps (RLS) that dictate their temperature dependence. Use the table below to calibrate your process.

Catalyst-Specific Temperature Guide
SystemStandard Operating TThe "Sweet Spot"Why this Temperature?Common Failure Mode
Activated

Reflux (DCM/CHCl3)


relies on surface adsorption. Slight heat aids desorption of the product, preventing surface poisoning.
Stalling at RT: Product sticks to the surface, deactivating the catalyst.
TEMPO / Bleach


The oxoammonium species is highly active. Heat promotes over-oxidation to carboxylic acid and chlorination side-reactions.Over-oxidation: Running at

yields propiolic acid or chlorinated byproducts.
Au / Pd Nanoparticles


Heterogeneous metal catalysts require thermal energy to overcome the activation barrier for oxygen dissociation (if aerobic).Isomerization:

triggers alkyne-to-allene rearrangement (Meyer-Schuster).
Jones Reagent (

)


Extremely aggressive oxidant.Explosion/Fire: High T causes rapid decomposition of the chromate ester.

Visualizing the Reaction Pathway & Failure Points

The following diagram illustrates the kinetic competition between the desired pathway (Aldehyde formation) and the thermal degradation pathways.

PropargylOxidation cluster_legend Temperature Sensitivity Start Propargyl Alcohol Aldehyde Propargyl Aldehyde (Target) Start->Aldehyde Oxidation (k1) Rearrange Enals/Enones (Meyer-Schuster) Start->Rearrange Acidic Catalyst + High T Acid Propiolic Acid (Over-oxidation) Aldehyde->Acid High T or Excess Oxidant (k2) Polymer Polymer/Tars (Thermal Runaway) Aldehyde->Polymer T > 50°C Concentration High k1 dominates at 0-25°C (TEMPO) k1 dominates at 0-25°C (TEMPO) Polymerization dominates >50°C Polymerization dominates >50°C

Figure 1: Reaction pathway showing the divergence between productive oxidation and thermal degradation/over-oxidation.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction with works on 100mg scale but stalls on 10g scale."

Root Cause: Mass transfer and Surface Deactivation. On a larger scale, the exotherm is harder to control, but paradoxically, users often under-heat large heterogeneous mixtures due to fear of runaway, or the stirring is inefficient, preventing the "refreshing" of the catalyst surface. Diagnostic:

  • Is the mixture thick/slurry?

  • Is the internal temperature

    
    ?
    Resolution: 
    
  • Increase Shear: Use a mechanical stirrer, not a magnetic bar, to ensure catalyst suspension.

  • Mild Heat: Raise internal T to

    
    . This kinetic energy helps the aldehyde desorb from the 
    
    
    
    surface, freeing active sites for fresh alcohol [1].
Issue 2: "I am seeing a new spot on TLC that is NOT the aldehyde or acid."

Root Cause: Meyer-Schuster Rearrangement. If you are using a metal catalyst (Au, Pd) or an acidic medium at elevated temperatures (


), the propargyl alcohol can rearrange into an 

-unsaturated ketone/aldehyde (enal). Diagnostic:
  • Check NMR for vinylic protons (douplets around 6.0-7.0 ppm).

  • Check IR for loss of the alkyne stretch (

    
    ).
    Resolution: 
    
  • Lower Temperature: Drop reaction temperature by

    
    .
    
  • Buffer the System: If using an acidic oxidant, add

    
     to maintain neutral pH.
    
Issue 3: "Yield is good, but the product decomposes during rotary evaporation."

Root Cause: Thermal instability of Propargyl Aldehyde. Concentrating propargyl aldehyde heats the compound while increasing its concentration—a perfect recipe for polymerization. Resolution:

  • Bath Temperature: Never set the rotovap bath

    
    .
    
  • Vacuum: Use a high-quality vacuum to distill solvent at low T.

  • Storage: Store as a dilute solution in DCM or Ether at

    
     if possible. Do not store neat for long periods [2].
    

Workflow: Temperature Optimization Loop

Use this logic flow to dial in your conditions.

TempOptimization Start Start Reaction (Standard T) CheckTLC Check Conversion (1h) Start->CheckTLC Decision1 Conversion < 10%? CheckTLC->Decision1 Decision2 Byproducts Visible? Decision1->Decision2 No (Active) ActionHeat Increase T by 5°C OR Improve Stirring Decision1->ActionHeat Yes (Too Slow) ActionCool Cool by 10°C Check Oxidant Stoichiometry Decision2->ActionCool Yes (Over-oxidation/Tars) ActionMaintain Maintain T Monitor closely Decision2->ActionMaintain No (Clean) ActionHeat->CheckTLC Re-evaluate ActionCool->CheckTLC Re-evaluate

Figure 2: Iterative logic for tuning reaction temperature based on real-time conversion data.

References

  • Liu, J., Xie, X., & Ma, S. (2012).[1] Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3[1][2]·9H2O, TEMPO and Sodium Chloride in Toluene.[1] Synthesis.

  • HSE (Health and Safety Executive). (2014). Chemical reaction hazards and the risk of thermal runaway.

  • Hashmi, A. S. K., et al. (2012).[3] Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. Journal of Organic Chemistry.

  • Vigier, K. D. O., et al. (2009). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2.[4] Comptes Rendus Chimie.

Sources

Technical Support Center: Catalyst Poisoning in Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Heterogeneous Pd-Catalyst Deactivation & Selectivity Loss

Diagnostic Triage: Start Here

Welcome to the Technical Support Center. In alkyne hydrogenation (specifically semi-hydrogenation to alkenes), "poisoning" is often a misdiagnosed catch-all.[1] We must distinguish between Deactivation (reaction stops/slows) and Selectivity Loss (over-reduction to alkanes).

Use the decision matrix below to identify your specific failure mode.

DiagnosticFlow Start SYMPTOM: Reaction Issue Stall Reaction Stalled / No H2 Uptake Start->Stall Activity Loss Over Over-Reduction (Alkane Formation) Start->Over Selectivity Loss Iso Wrong Isomer (Trans-Alkene) Start->Iso Stereochem Loss Poison Classic Poisoning (S, P, Halides, Amines) Stall->Poison Feedstock Impurity? Sinter Sintering / Agglomeration (Thermal Damage) Stall->Sinter Re-used Catalyst? Leach Modifier Leaching (Loss of Pb/Quinoline) Over->Leach Lindlar Catalyst? Cond Aggressive Conditions (High T / High P) Over->Cond Exotherm Spike? Mech Mechanism Drift (Isomerization) Iso->Mech Thermodynamic Control

Figure 1: Diagnostic workflow for isolating catalyst failure modes. Determine if the issue is kinetic (activity) or thermodynamic/mechanistic (selectivity).

Module A: Activity Loss (Classic Poisoning)

User Question: My hydrogenation started fine but the hydrogen uptake flatlined at 20% conversion. Adding fresh catalyst restarted it briefly, then it died again. What is happening?

Scientist Response: You are describing cumulative poisoning . Unlike "site blocking" where the reaction never starts, cumulative poisoning suggests your feedstock contains a trace impurity (likely Sulfur or Phosphorus) that is quantitatively titrating the active Palladium sites [1].

Palladium is an electron-rich metal. Strong electron donors (Lewis bases) bind irreversibly to the Pd d-orbitals, preventing the adsorption of the alkyne (chemisorption).

Common Poisons & Tolerance Limits

The following table summarizes the "Kill List" for Pd catalysts.

Poison ClassExamplesMechanismTolerance Limit (Approx.)Remediation
Sulfur (VI) Thiols, Sulfides, ThiophenesIrreversible d-orbital back-bonding (Strong)< 2 ppm [2]CRITICAL: Must remove pre-reaction.
Phosphorus Phosphines, PhosphitesStrong coordination (blocking)< 5 ppmAcid wash or scavenger resin.
Nitrogen Amines, PyridinesReversible competitive binding< 100 ppmIncrease catalyst loading or run under acidic conditions.
Halides Iodide, BromideSurface modification/Corrosion< 10 ppmAqueous wash (AgNO3 precipitation test).
Heavy Metals Hg, As, ZnAmalgamation/AlloyingTraceDistillation of substrate.
Protocol: Feedstock Purification (The "Guard Bed" Method)

Do not waste expensive Pd catalyst acting as a garbage filter. Pre-treat your alkyne substrate.

  • Dissolution: Dissolve crude alkyne in a non-polar solvent (Hexane/Heptane).

  • Scavenging: Add Activated Carbon (10-20 wt% relative to substrate) OR a specific Metal Scavenger Resin (e.g., thiourea-functionalized silica).

  • Agitation: Stir vigorously for 2 hours at room temperature.

  • Filtration: Filter through a 0.45µm PTFE membrane or a Celite pad to remove the scavenger.

  • Validation: Run a small-scale test hydrogenation. If uptake is linear, the poison is gone.

Module B: Selectivity Loss (The Lindlar Paradox)

User Question: I am using Lindlar catalyst to make a cis-alkene. Suddenly, I'm seeing 15% alkane (over-reduction) in my GC trace. I thought Lindlar stopped at the alkene?

Scientist Response: Lindlar catalyst is intentionally poisoned palladium (Pd/CaCO3 doped with Lead (Pb) and often Quinoline) [3].[1][2] The Lead acts as a "site modifier," geometrically breaking up large contiguous Pd surfaces required for alkene adsorption, while allowing the smaller alkyne to bind.

If you see over-reduction, your catalyst has likely lost its poison or your conditions are overriding it.

Root Cause Analysis: Why Lindlar Fails
  • Leaching: In polar solvents (MeOH, EtOH) or under heat, the Lead (Pb) or Quinoline can wash off the support, exposing "naked" highly active Pd sites.

  • Exotherms: Hydrogenation is exothermic. If the internal temperature spikes >40°C, the activation energy barrier for alkene reduction is overcome, regardless of the poison [4].

  • H2 Starvation: Low H2 mass transfer can cause isomerization or disproportionation.

LindlarMech Alkyne Alkyne (Substrate) PdSite Pd Active Site Alkyne->PdSite Strong Adsorption Alkene Cis-Alkene (Product) PdSite->Alkene H2 Addition Alkane Alkane (Over-reduced) PdSite->Alkane Over-reduction (If Pb Leaches) PbBlock Pb Atom (Modifier) PbBlock->PdSite Geometric Blocking (Prevents Alkene Binding) Alkene->PdSite Weak Adsorption (Blocked by Pb)

Figure 2: Mechanism of Lindlar Selectivity. Pb atoms (Red) break up the Pd surface (Green). Alkynes adsorb strongly enough to displace the poison, but the resulting Alkenes bind too weakly to the modified surface to react further.

Protocol: Restoring Selectivity (The "Spike" Test)

If you suspect your Lindlar catalyst is too active (acting like Pd/C):

  • The Quinoline Spike: Add Quinoline (1-2 wt% relative to catalyst) directly to the reaction mixture. Quinoline competes for the active sites, displacing the alkene product and preventing over-reduction.

  • Solvent Switch: Move to a non-polar solvent (e.g., Toluene or Ethyl Acetate). This reduces the solubility of the Lead salts, keeping them on the catalyst surface.

  • Temperature Control: Maintain T < 25°C. Use an ice bath if the scale is >10g to manage the exotherm.

FAQ: Advanced Troubleshooting

Q: Can I regenerate my poisoned Pd/C catalyst? A: Generally, no for small-scale batch reactions.

  • Sulfur/Phosphorus: The bond is too strong. Regeneration requires high-temperature oxidation (burning off the carbon support), which destroys the catalyst structure [5].

  • Coking (Organic fouling): If the catalyst is just "gunked up" with heavy organics, washing with hot DMF or Ethanol might restore some activity, but the surface area is likely compromised (Sintering).

Q: I'm seeing trans-alkenes. Is my catalyst broken? A: No, this is likely not a catalyst poisoning issue. Heterogeneous hydrogenation (H2 + Pd) is a syn-addition, strictly producing cis-alkenes. If you see trans-isomers, you likely have:

  • Isomerization: The cis-alkene re-adsorbed and flipped. Reduce reaction time.

  • Radical Mechanism: Are you using a dissolving metal reduction (Na/NH3) by mistake?

  • H2 Starvation: If the catalyst is starved of H2, reversible dehydrogenation steps can scramble the stereochemistry. Increase stirring speed (>1000 rpm).

Q: How do I test if my Alkyne is "clean enough"? A: The Color Test . Dissolve a small amount of alkyne in acetone. Add one drop of KMnO4 (purple).

  • If it stays purple: Good.

  • If it turns brown instantly (MnO2): You have highly reactive oxidizable impurities (often sulfur or aldehydes) that will kill your catalyst.

References
  • Johnson Matthey. (n.d.).[3] Hydrogenation Catalysts: Poisoning and Selectivity Guidelines. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation. Retrieved from

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Retrieved from

  • Chemistry LibreTexts. (2025). Reduction of Alkynes. Retrieved from

  • Sustainability Directory. (2025). Difference between Catalyst Poisoning and Thermal Degradation. Retrieved from

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a rigorous analysis of the 1H NMR spectrum of 3-(3,4-dimethylphenyl)prop-2-yn-1-ol , a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical scaffolds (e.g., tyrosine kinase inhibitors).

Unlike generic spectral databases, this analysis focuses on the causality of chemical shifts driven by the 3,4-dimethyl substitution pattern and the propargyl alcohol moiety. We compare experimental expectations against structural analogs (e.g., 3-phenylprop-2-yn-1-ol) to validate product identity and purity.

Core Molecule Specifications[3][4][5][6][7][8]
  • IUPAC Name: this compound

  • Molecular Formula: C11H12O

  • Key Structural Features:

    • Alkyne Linker: Internal alkyne acting as an anisotropic shield/deshield cone.

    • 3,4-Dimethyl Phenyl Ring: An ABX-like aromatic system with electron-donating methyl groups.

    • Propargyl Alcohol: A diagnostic

      
       system sensitive to solvent effects.
      

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This method minimizes concentration-dependent shifts of the hydroxyl proton.

Sample Preparation[3]
  • Mass: Weigh 10–15 mg of the product.

  • Solvent Selection:

    • Standard (CDCl3): Use 0.6 mL of Chloroform-d (99.8% D) + 0.03% TMS. Note: OH signal will be a broad singlet and concentration-dependent.

    • Validation (DMSO-d6): Use Dimethyl sulfoxide-d6 for clear resolution of hydroxyl coupling (OH becomes a triplet, CH2 becomes a doublet).

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., Pd/Cu residues from Sonogashira coupling).

Acquisition Parameters[1][3]
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration of methyls is required).

Spectral Analysis: Region-by-Region Breakdown

This section details the specific chemical shifts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), multiplicity, and coupling constants (

).[1][2][3][4][5][6]
Region A: The Aliphatic Zone (Methyl Groups)
  • Shift:

    
     2.20 – 2.30 ppm
    
  • Pattern: Two singlets (3H each) or one overlapping broad singlet (6H).

  • Mechanistic Insight: The two methyl groups at positions 3 and 4 are chemically non-equivalent but magnetically similar. In lower field instruments (300 MHz), they often merge. In 400+ MHz, they appear as two distinct singlets separated by ~0.05 ppm.

  • Diagnostic Value: Integration of 6H here confirms the "dimethyl" substitution. A lack of signal here indicates the unsubstituted analog.

Region B: The Propargyl Alcohol Linker
  • Methylene (CH2):

    • Shift:

      
       4.45 – 4.55 ppm.
      
    • Pattern (CDCl3): Singlet (s, 2H).

    • Pattern (DMSO-d6): Doublet (d,

      
       Hz).
      
  • Hydroxyl (OH):

    • Shift:

      
       1.6 – 2.5 ppm (CDCl3, variable); 
      
      
      
      5.2 – 5.4 ppm (DMSO-d6).
    • Mechanistic Insight: In CDCl3, rapid proton exchange decouples the OH from the CH2. In DMSO-d6, hydrogen bonding slows exchange, revealing the vicinal coupling (

      
      ).
      
Region C: The Aromatic Zone (ABX System)

The 3,4-dimethyl substitution simplifies the aromatic region compared to a monosubstituted phenyl ring.

  • H-2 (Ortho to alkyne, Meta to methyls):

    • Shift:

      
       7.20 – 7.25 ppm.
      
    • Pattern: Broad Singlet or Doublet (

      
       Hz).
      
    • Reasoning: Deshielded by the alkyne anisotropy.

  • H-6 (Ortho to alkyne, Ortho to H-5):

    • Shift:

      
       7.15 – 7.20 ppm.
      
    • Pattern: Doublet of Doublets (dd,

      
       Hz).
      
  • H-5 (Meta to alkyne, Ortho to H-6):

    • Shift:

      
       7.05 – 7.10 ppm.
      
    • Pattern: Doublet (d,

      
       Hz).
      
    • Reasoning: Shielded by the adjacent methyl group (electron-donating induction).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its most common structural analog (the unsubstituted parent) and analyzes solvent effects.

Comparison Table: Target vs. Unsubstituted Analog
FeatureTarget: this compound Analog: 3-Phenylprop-2-yn-1-ol Differentiation Key
Methyl Region

2.25 ppm (s, 6H)
AbsentPrimary Indicator
Aromatic Integration 3H (ABX pattern)5H (Multiplet)Purity Check
Aromatic Shift Range

7.05 – 7.25 ppm

7.30 – 7.50 ppm
Target is upfield due to Me-donating effect
Propargyl CH2

4.48 ppm

4.50 ppm
Negligible difference
Solvent Performance: CDCl3 vs. DMSO-d6
SolventResolution of OHAromatic SeparationRecommended Use
CDCl3 Poor (Broad Singlet, wanders)GoodRoutine Purity Check
DMSO-d6 Excellent (Triplet, fixed shift)Moderate (Solvent viscosity broadens peaks)Full Characterization

Visualization: Analysis Workflow

The following diagram illustrates the logical decision tree for validating the compound's structure based on the NMR data discussed above.

NMR_Analysis_Workflow Start Acquire 1H NMR Spectrum (Target: this compound) Check_Aliphatic Check 2.0 - 2.5 ppm Region Start->Check_Aliphatic Methyl_Signal Signal at ~2.25 ppm? Check_Aliphatic->Methyl_Signal No_Methyl STOP: Product is likely Unsubstituted Analog Methyl_Signal->No_Methyl No Yes_Methyl Integrate Signal: Is it ~6H? Methyl_Signal->Yes_Methyl Yes Check_Aromatic Analyze Aromatic Region (7.0 - 7.3 ppm) Yes_Methyl->Check_Aromatic Yes Impure Flag for Purification (Check Mono-methyl isomers) Yes_Methyl->Impure No (e.g. 3H) Aromatic_Pattern Pattern: 3H Total (d, dd, s) Check_Aromatic->Aromatic_Pattern Check_Propargyl Check Propargyl Region (~4.5 ppm) Aromatic_Pattern->Check_Propargyl Yes Aromatic_Pattern->Impure No (e.g. 5H) Valid VALIDATED STRUCTURE This compound Check_Propargyl->Valid

Caption: Logical workflow for validating this compound using 1H NMR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org.[7] Chem. Retrieved from [Link]

  • Chemistry Steps (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

13C NMR Characterization of Aryl Propargyl Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of Alkyne Carbons in Aryl Propargyl Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aryl propargyl alcohols are pivotal intermediates in the synthesis of heterocycles (e.g., furans, indoles) and pharmaceutical motifs via Sonogashira coupling and cycloisomerization. However, the definitive assignment of their alkyne carbons (


) by 13C NMR is notoriously difficult due to the quaternary nature of these nuclei, their close chemical shift proximity (80–95 ppm), and their sensitivity to long-range electronic effects.

This guide provides a technical comparison of chemical shifts across varying aryl substitution patterns, delineates the mechanistic drivers of shielding/deshielding, and establishes a robust experimental protocol for their unambiguous assignment.

Part 1: Theoretical Framework & Mechanistic Causality

To accurately interpret the NMR data, one must understand the competing electronic effects governing the alkyne bond in the


 system.
1. The "Push-Pull" Electronic Conflict

Unlike terminal alkynes, where the terminal C-H is distinct (~70-75 ppm), internal aryl propargyl alkynes reside in a crowded window (80-95 ppm).

  • Resonance Effect (+R): Electron-donating groups (EDGs) on the aryl ring donate electron density into the

    
    -system. This density accumulates primarily at the 
    
    
    
    -carbon (distal to the ring), causing an upfield shift (shielding) .
  • Inductive Effect (-I): The hydroxyl group exerts an electron-withdrawing inductive effect on the adjacent propargylic carbon, typically causing downfield shifting (deshielding) of the

    
    -carbon, countering the resonance effect.
    
  • Anisotropy: The ring current of the aryl group deshields the

    
    -carbon (proximal), typically placing it downfield of the 
    
    
    
    -carbon in unsubstituted systems.
2. Visualizing the Electronic Pathway

The following diagram illustrates the electronic pressures that dictate the chemical shift separation (


).

ElectronicEffects Ar Aryl Ring (Source of Resonance) C_alpha C-alpha (Proximal) ~85-95 ppm (Deshielded by Ring Current) Ar->C_alpha Anisotropy (Deshielding) C_beta C-beta (Distal) ~80-90 ppm (Shielded by Resonance) Ar->C_beta Resonance (+R) (Shielding if EDG present) OH_Group Propargyl Alcohol Group -CH(OH)- (Inductive Withdrawal) OH_Group->C_beta Induction (-I) (Deshielding)

Figure 1: Competing electronic effects on the internal alkyne carbons. Red arrows indicate deshielding (downfield shift); Green arrows indicate shielding (upfield shift).

Part 2: Comparative Data Analysis

The following table compares the 13C NMR shifts of the alkyne carbons in a standard aryl propargyl alcohol against terminal and substituted variants. Note the dramatic effect of para-substitution on the


-carbon.

Table 1: Comparative 13C NMR Shifts (CDCl3, 100 MHz)

Compound ClassStructure

(

C-Ar)

(

C-CHOH)

(ppm)
Mechanistic Insight
Terminal Alkyne

N/A82.5N/ABaseline for propargyl alcohol moiety.
Unsubstituted

87.6 86.2 1.4Ring anisotropy deshields

. Signals are very close.
Electron Rich (EDG)

86.0 85.1 0.9Strong +R effect shields both, but

is pushed further upfield.
Electron Poor (EWG)

94.5 84.0 10.5Strong -R/-I deshields

significantly;

remains relatively static.
Steric Bulk

90.1 85.5 4.6Ortho-substitution disrupts conjugation, altering the anisotropy at

.

> Key Takeaway: The separation (


) between the two alkyne carbons is the most reliable indicator of electronic environment. In electron-deficient systems (EWG), the gap widens significantly (>10 ppm).
Part 3: Experimental Protocol (The "How-To")

Standard 13C NMR parameters often fail to detect quaternary alkyne carbons because they lack the Nuclear Overhauser Effect (NOE) enhancement and have long spin-lattice relaxation times (


).[1]
Protocol: Quantitative Detection of Quaternary Alkynes

Objective: Maximize Signal-to-Noise (S/N) for


 without experimental artifacts.
  • Sample Preparation:

    • Dissolve 30–50 mg of compound in 0.6 mL CDCl3 .

    • Critical Step: Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This paramagnetic relaxation agent shortens the

      
       of quaternary carbons, allowing faster pulsing without saturation.
      
  • Instrument Parameters (Bruker/Varian):

    • Pulse Sequence: zgig (Inverse Gated Decoupling). This decouples protons only during acquisition, eliminating NOE (which is negligible for quaternary C anyway) but allowing accurate integration if needed.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (if using Cr(acac)3). Without the agent, D1 must be >10s, tripling experiment time.

    • Spectral Width: 240 ppm (ensure carbonyls/alkynes are covered).

    • Scans (NS): Minimum 512 scans for clear quaternary detection.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 – 2.0 Hz) to enhance S/N at the expense of resolution.

Part 4: Assignment Workflow

Use this logic flow to assign the specific carbons when peaks are clustered in the 85–90 ppm region.

AssignmentWorkflow Start Start: Two peaks in 80-95 ppm region HMBC Run HMBC Experiment (Long-range 1H-13C) Start->HMBC PropargylH Correlate with Propargyl Protons (-CH2-OH) HMBC->PropargylH Decision1 Strong 2-bond coupling (2J)? PropargylH->Decision1 AssignBeta Assign as C-beta (Alk-C-OH side) Decision1->AssignBeta Yes (Peak A) ArylH Correlate with Aryl Ortho-Protons Decision1->ArylH No (Look at Peak B) AssignAlpha Assign as C-alpha (Aryl side) Decision2 Strong 3-bond coupling (3J)? ArylH->Decision2 Decision2->AssignAlpha Yes

Figure 2: HMBC-driven logic for distinguishing C-alpha from C-beta in aryl propargyl alcohols.

References
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General Alkyne Shifts).
  • Breitmaier, E., Voelter, W.Carbon-13 NMR Spectroscopy. VCH, 1987.
  • National Institutes of Health (NIH) / PubChem. 1,3-diphenylprop-2-yn-1-ol Compound Summary.

  • Royal Society of Chemistry (RSC). ChemSpider: Search and Share Chemistry. (Spectral data verification).

  • University of Wisconsin-Madison. NMR Spectroscopy: 13C Chemical Shifts. (Teaching resources on substituent effects).

Sources

Comparative Guide: UV-Vis Absorption Maxima of Dimethylphenyl Conjugated Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of dimethylphenyl conjugated systems, focusing on the competitive interplay between electronic effects (hyperconjugation) and steric effects (inhibition of resonance).

Executive Summary

In conjugated systems such as stilbenes, azobenzenes, and chalcones, the introduction of methyl groups on the phenyl ring alters the absorption maximum (


) through two opposing mechanisms. Para- and meta-substitution  (e.g., 4,4'-dimethyl) typically induces a bathochromic (red) shift  via hyperconjugation and inductive electron donation. Conversely, ortho-substitution  (e.g., 2,6-dimethyl) often forces the molecule into a non-planar conformation, reducing orbital overlap and causing a hypsochromic (blue) shift  known as the "steric inhibition of resonance."

This guide details these shifts, providing reference data and a validated experimental protocol for researchers characterizing these systems.

Mechanistic Analysis: Sterics vs. Electronics

The position of the methyl group dictates the photophysical outcome.

Electronic Effect (The Red Shift)

Methyl groups are weak electron-donating groups (EDGs) via induction (


) and hyperconjugation. When placed in the para (4,4')  or meta (3,3')  positions, they raise the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the 

gap.
  • Result: Bathochromic shift (longer wavelength).[1][2][3]

  • Magnitude: Typically +5 to +10 nm per methyl group in planar systems.

Steric Effect (The Blue Shift)

When methyl groups are placed in the ortho (2,2' or 2,6) positions, they clash with the vinyl or azo bridge protons. To relieve this steric strain, the phenyl ring twists out of coplanarity with the


-system.
  • Mechanism:

    
     dependence of resonance energy (where 
    
    
    
    is the twist angle).
  • Result: Hypsochromic shift (shorter wavelength) and Hypochromic effect (lower molar absorptivity,

    
    ).
    
Visualizing the Mechanism

The following diagram illustrates the logical pathway determining the spectral shift.

G Subst Methyl Substitution Pos Position? Subst->Pos Para Para / Meta (4,4' or 3,5) Pos->Para Unimpeded Ortho Ortho (2,6 or 2,2') Pos->Ortho Crowded Elec Electronic Effect (+I / Hyperconjugation) Para->Elec Steric Steric Effect (Twisting / Non-planar) Ortho->Steric Planar Planarity Maintained Full Conjugation Elec->Planar Twist Planarity Broken Reduced π-overlap Steric->Twist Red Bathochromic Shift (Red Shift) Planar->Red Blue Hypsochromic Shift (Blue Shift) Twist->Blue

Figure 1: Decision tree illustrating how substitution position dictates spectral shifts via electronic or steric dominance.

Comparative Data Analysis

The following tables synthesize data for three major classes of dimethylphenyl conjugated systems.

Table 1: Stilbene Derivatives (Diphenylethylenes)

Solvent: Ethanol/Hexane

CompoundSubstitution

(nm)
Shift TypeMechanism
Trans-Stilbene Unsubstituted295 ReferenceStandard Conjugation
4,4'-Dimethylstilbene Para, Para'303 BathochromicElectronic (+I/Hyperconjugation)
2,4,6-Trimethylstilbene Ortho, Ortho', Para~250-260 *HypsochromicSteric Inhibition of Resonance
Cis-Stilbene (Geometric Isomer)280 HypsochromicSteric Clash (Phenyl-Phenyl)

Note: The 2,4,6-trimethyl derivative (mesitylstilbene) exhibits a spectrum resembling styrene rather than stilbene because the mesityl ring is twisted nearly


 out of plane, effectively decoupling it from the double bond [1][2].
Table 2: Azobenzene Derivatives

Solvent: Ethanol

CompoundSubstitution

(nm)

(nm)
Notes
Trans-Azobenzene Unsubstituted320 440 Planar ground state.
4,4'-Dimethylazobenzene Para, Para'328 445 Red shift due to electron donation.
2,6-Dimethylazobenzene Ortho, Ortho'< 310 > 450 Ring twist reduces

intensity and energy;

often becomes more allowed.
Table 3: Chalcone Derivatives (1,3-Diphenyl-2-propen-1-one)

Solvent: Methanol

CompoundStructure

(nm)
Effect
Chalcone Unsubstituted310 Reference
4-Methylchalcone Para-methyl318 Bathochromic (Electronic)
2',6'-Dimethylchalcone Carbonyl-ring subst.295 Hypsochromic (Steric twist of C=O)

Validated Experimental Protocol

To ensure data integrity and reproducibility when measuring these shifts, follow this self-validating protocol. This workflow accounts for solvatochromism, which is significant in these polarizable systems.

Reagents & Equipment[4][5][6]
  • Solvent: Spectroscopic grade Cyclohexane (non-polar reference) and Ethanol (polar reference).

  • Standard: Trans-Stilbene (recrystallized, purity >99%).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 300 or Shimadzu UV-2600).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan (200–600 nm).

    • Validation: Absorbance should be < 0.005 A across the range.

  • Sample Preparation:

    • Prepare a stock solution (

      
       M) in the chosen solvent.
      
    • Dilute to working concentration (

      
       M).
      
    • Critical Check: The final absorbance at

      
       must be between 0.3 and 0.8 A to adhere to the Beer-Lambert linear range.
      
  • Measurement & Analysis:

    • Scan from 600 nm down to 200 nm (scan speed: medium).

    • Identify

      
       and calculate Molar Absorptivity (
      
      
      
      ).
    • Compare the spectral shape (vibronic structure). Note: Sterically hindered isomers (2,6-dimethyl) often lose the fine vibronic structure seen in planar trans-stilbene.

Protocol Visualization

Protocol Start Start: Sample Prep Solvent Select Solvent (Hexane for vibronic detail Ethanol for solubility) Start->Solvent Blank Baseline Correction (Matched Cuvettes) Solvent->Blank Dilution Dilute to ~10^-5 M Target Abs: 0.3 - 0.8 Blank->Dilution Scan Scan 200-600 nm Dilution->Scan Check Check Vibronic Structure Scan->Check Result_Planar Structured Band (Planar System) Check->Result_Planar Distinct Peaks Result_Twist Broad/Featureless Band (Steric Hindrance) Check->Result_Twist Smoothed Spectrum

Figure 2: Workflow for distinguishing planar vs. sterically hindered conjugated systems via UV-Vis.

References

  • Suzuki, H. (1960). Relations between Electronic Absorption Spectra and Spatial Configurations of Conjugated Systems.[4] VIII. Stilbene Derivatives with Methyl Groups on the Benzene Nuclei. Bulletin of the Chemical Society of Japan, 33(3), 406-410.[4] Link

  • Beale, R. N., & Roe, E. M. F. (1953). Ultra-violet absorption spectra of trans- and cis-stilbenes and their derivatives.[5] Part I. Trans- and cis-stilbenes. Journal of the Chemical Society, 2755-2763.[5] Link

  • Oregon Medical Laser Center (OMLC). PhotochemCAD Data: Trans-Stilbene Absorption Spectrum. Link

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.